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molecular formula C9H13F3O2 B175575 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester CAS No. 1204296-05-8

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester

Cat. No. B175575
M. Wt: 210.19 g/mol
InChI Key: UKBPRMAOEHOALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662402B2

Procedure details

In 25 ml of methanol, 1.0 g of 4-trifluoromethylcyclohexanecarboxylic acid was dissolved. Thereto 50 mg of concentrated hydrochloric acid was added and the mixture was heated under reflux for 10 hours. After the reaction mixture was cooled to room temperature, water was added thereto and the mixture was extracted with t-butyl methyl ether. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.83 g of methyl 4-trifluoromethylcyclohexanecarboxylate (cis/trans ratio 7/1).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([OH:11])=[O:10])[CH2:5][CH2:4]1.Cl.O.[CH3:16]O>>[F:1][C:2]([F:12])([F:13])[CH:3]1[CH2:4][CH2:5][CH:6]([C:9]([O:11][CH3:16])=[O:10])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1CCC(CC1)C(=O)O)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with t-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1CCC(CC1)C(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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